N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chromene core, which is known for its diverse biological activities, and a cyanocyclobutyl group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with cyclobutanone and trimethylsilyl cyanide. This reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of microwave-assisted synthesis has been explored for similar compounds, although it may not be practical for large-scale production due to cost and equipment limitations .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanocyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique properties may be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving pathways related to its chromene core. The cyanocyclobutyl group may also play a role in modulating its activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)benzamide: This compound shares the cyanocyclobutyl group but lacks the chromene core, which may result in different biological activities.
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide: Similar in structure but with variations in the substituents, leading to potentially different properties.
N-(1-cyanocyclobutyl)-2-(2,5-dichlorophenoxy)acetamide: Another related compound with distinct substituents that may affect its reactivity and applications.
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and a cyanocyclobutyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)14(19)12-9-11-5-2-3-6-13(11)21-15(12)20/h2-3,5-6,9H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZGDEGQHOINMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2OC1=O)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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